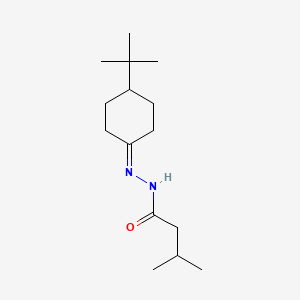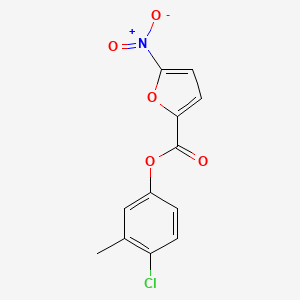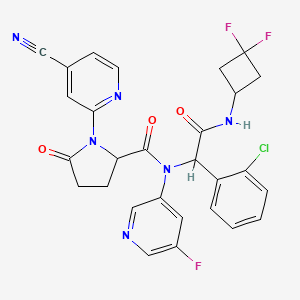![molecular formula C41H53N5O9 B12467810 methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate](/img/structure/B12467810.png)
methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE is a complex organic compound that features multiple functional groups, including benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This compound is often used in peptide synthesis due to its ability to protect amino acids during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE typically involves multiple steps, starting with the protection of amino acids using benzyloxycarbonyl and tert-butoxycarbonyl groups. The protected amino acids are then coupled using common peptide coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide . The reaction conditions often include room temperature and the absence of a base to enhance amide formation .
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can handle the multiple steps required for the protection and coupling of amino acids. The use of high-throughput techniques and optimized reaction conditions can significantly improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove protecting groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the benzyloxycarbonyl group can yield the corresponding amine, while oxidation can produce a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-purity peptides for various applications
Wirkmechanismus
The mechanism of action of METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE involves the protection of amino acids during peptide synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets include amino acids and peptides, and the pathways involved are those related to peptide bond formation and protection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-AMINOHEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE
- METHYL 2-{2-[2-(6-AMINO-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE
Uniqueness
The uniqueness of METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE lies in its dual protection strategy, which allows for greater control and selectivity in peptide synthesis. This dual protection is not commonly found in similar compounds, making it particularly valuable in complex peptide synthesis .
Eigenschaften
Molekularformel |
C41H53N5O9 |
|---|---|
Molekulargewicht |
759.9 g/mol |
IUPAC-Name |
methyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C41H53N5O9/c1-28(35(47)44-33(25-29-17-9-6-10-18-29)37(49)45-34(38(50)53-5)26-30-19-11-7-12-20-30)43-36(48)32(46-40(52)55-41(2,3)4)23-15-16-24-42-39(51)54-27-31-21-13-8-14-22-31/h6-14,17-22,28,32-34H,15-16,23-27H2,1-5H3,(H,42,51)(H,43,48)(H,44,47)(H,45,49)(H,46,52) |
InChI-Schlüssel |
NSRDBQKKRWCZHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B12467742.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12467753.png)
![4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B12467760.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12467774.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12467779.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12467782.png)
![azanium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12467788.png)
![1-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B12467790.png)

![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467812.png)


